Boc-Val-Pro-OH
Description
Contextualization within Peptide Chemistry and Organic Synthesis
Peptide chemistry, a sub-discipline of organic chemistry, focuses on the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The synthesis of peptides with a specific sequence is a fundamental process for creating new therapeutic agents, research tools, and biomaterials. fengchengroup.commedsci.org A key challenge in peptide synthesis is the selective formation of peptide bonds between the desired amino and carboxyl groups while preventing unwanted side reactions at other reactive functional groups present in the amino acid residues.
To achieve this control, chemists employ protecting groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the N-terminal amino group of an amino acid. fengchengroup.comorgsyn.org Its primary advantage is its stability under a variety of reaction conditions and its susceptibility to removal (deprotection) under moderately acidic conditions, such as with trifluoroacetic acid (TFA), which leaves other, more robust protecting groups on the peptide chain intact. fengchengroup.commdpi.com This strategy, pioneered by Merrifield, is a cornerstone of methodologies like Boc-based solid-phase peptide synthesis (SPPS). mdpi.com Boc-Val-Pro-OH is a product of this chemical strategy, where the valine residue's amino group is protected by a Boc group, allowing its free carboxyl group to react with the amino group of another residue.
Significance as a Protected Dipeptide Building Block
The Val-Pro sequence itself can be difficult to construct due to the unique cyclic structure of proline and potential steric hindrance from the bulky valine side chain. By using the pre-formed this compound dipeptide, chemists can incorporate this specific sequence into a larger peptide chain more efficiently and often with higher yields and purity compared to the stepwise addition of proline followed by valine. This makes this compound a crucial reagent for synthesizing peptides containing the Val-Pro motif.
Scope and Research Objectives for this compound Investigations
The use of this compound in research is driven by the need to synthesize specific peptide sequences for various scientific investigations. Research objectives involving this compound are diverse and span multiple areas of biochemical and pharmaceutical science.
Synthesis of Bioactive Peptides: A primary objective is the synthesis of biologically active peptides for therapeutic development. For instance, this compound is used in the creation of peptide-based enzyme inhibitors. An example includes its use as a precursor in the synthesis of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in immune system regulation and a target in the treatment of type 2 diabetes. google.com
Construction of Protein Sequences: Researchers use this compound to construct specific segments of larger proteins to study their structure and function. It has been employed in the synthesis of the protected repeating sequence of glutelin-2, a storage protein found in maize. researchgate.net
Development of Novel Biomaterials: The compound is a building block in the development of new biomaterials. For example, it has been incorporated into the synthesis of bioelastic materials intended for applications in wound repair. dtic.mil
Fluorogenic Substrates: The Val-Pro sequence is recognized by certain proteases. Therefore, this compound can be a precursor in the synthesis of more complex fluorogenic substrates, such as Boc-Val-Pro-Arg-MCA, which are used to measure the activity of trypsin-like serine proteases. medchemexpress.com
These research applications underscore the utility of this compound as a specialized tool, enabling the precise and efficient synthesis of complex molecules to advance scientific knowledge and develop new technologies. chemimpex.commedchemexpress.com
Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 23361-28-6 | chemsrc.comscbt.com |
| Molecular Formula | C15H26N2O5 | chemsrc.comscbt.com |
| Molecular Weight | 314.38 g/mol | scbt.com |
| Density | 1.2±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 503.2±45.0 °C at 760 mmHg | chemsrc.com |
| Flash Point | 258.1±28.7 °C | chemsrc.com |
| Alternate Name | Boc-L-valyl proline | scbt.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H26N2O5 |
|---|---|
Molecular Weight |
314.38 g/mol |
IUPAC Name |
1-[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20) |
InChI Key |
VUYWLCHFKCFCNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of Boc Val Pro Oh
Chemical Transformations of the Carboxyl Group
The C-terminal carboxylic acid of Boc-Val-Pro-OH is a primary site for chemical modification, most commonly through esterification and amide bond formation. These transformations are fundamental to its use in stepwise peptide synthesis.
Amide Bond Formation: The carboxyl group can be activated by a variety of coupling reagents to facilitate the formation of an amide bond with a free amino group of another amino acid or peptide. Standard coupling conditions, such as using BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) and triethylamine (B128534) (TEA), are effective for coupling this compound with an amine-containing compound. csic.es The choice of coupling reagent is critical to ensure high yields and minimize side reactions like epimerization. luxembourg-bio.com Reagents like 2-chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent) have also been successfully employed in cyclization reactions involving proline-containing fragments, which proceeds via activation of a carboxyl group. nih.gov The steric hindrance of the valine residue can influence the reactivity of the carboxyl group, a factor that is often considered in the design of peptide library synthesis. mdpi.com
Esterification: The carboxyl group can be converted into various esters. For instance, in solid-phase peptide synthesis (SPPS), the carboxyl group of a Boc-protected amino acid is often anchored to a resin, forming a benzyl (B1604629) ester linkage with a Merrifield resin. Microwave-assisted esterification in the presence of potassium fluoride (B91410) has been shown to be a rapid and efficient method for attaching Boc-amino acids, including Boc-Val-OH and Boc-Pro-OH, to chloromethylated resins. While direct studies on this compound are specific, the principles apply. The synthesis of isopropenyl esters from N-Boc-dipeptide acids, including Boc-Phe-Val-OH, has been achieved via a Cu(II)-mediated Chan–Lam–Evans (CLE) reaction, creating stable, activated esters suitable for subsequent coupling reactions. rsc.org
Modifications at the N-terminus and Peptide Backbone
Modifications at the N-terminus of this compound primarily involve the removal of the Boc protecting group to elongate the peptide chain.
N-terminus Deprotection: The Boc group is an acid-labile protecting group. It is typically removed under anhydrous acidic conditions, most commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH2Cl2). nih.govchem-soc.si For example, a 50% TFA solution in CH2Cl2 or 4N HCl in dioxane are standard conditions for Boc deprotection. nih.govias.ac.in This deprotection exposes the N-terminal amine of the valine residue, allowing for the subsequent coupling of another amino acid or peptide to form a longer chain. nih.govias.ac.in The choice of deprotection conditions is crucial to avoid unwanted side reactions.
Peptide Backbone Modification: While less common for a simple dipeptide, the peptide backbone itself can be a target for modification to create peptidomimetics with altered properties. N-methylation of the valine residue is one such modification. For example, Boc-Pro was coupled with N-Me-Valine-OMe to create a dipeptide with a methylated backbone. asianpubs.org Backbone amide protection strategies are also employed in peptide synthesis to prevent aggregation, particularly in difficult sequences. springernature.com These modifications can significantly impact the peptide's conformation and susceptibility to proteolysis. nih.gov Research has also explored O to C acyl shifts within peptide backbones as a method for editing and forming new C-C bonds. nih.govacs.orgchemrxiv.org
Formation of Analogues and Peptidomimetics
This compound and the Val-Pro motif are key components in the synthesis of a wide range of analogues and peptidomimetics designed to mimic or block biological interactions.
Linear and Cyclic Analogues: this compound is a precursor for larger peptides. For example, it can be extended by coupling with other amino acids or peptide fragments. The synthesis of the hexapeptide Boc-Gly-Val-Pro-Val-OBn has been reported as part of a synthetic route. cam.ac.uk The Val-Pro sequence is also incorporated into complex cyclic peptide analogues. chapman.edu
Peptidomimetics: Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve properties like stability or bioavailability. A notable example is the synthesis of a Val-Pro diaminodiol dipeptide isostere. nih.gov This synthesis involved starting from L-valine and introducing the pyrrolidine (B122466) ring of proline in a final cyclization step, creating a novel proline-containing peptidomimetic. nih.gov Other peptidomimetics have been developed to mimic the type II β-turn conformation often adopted by Pro-Leu-Gly-NH2 (PLG), where Boc-L-Pro-OH is coupled to a spiro bicyclic lactam structure. nih.gov Fluoroalkene-based dipeptide isosteres, such as those mimicking a Pro-Val sequence, have also been synthesized to create peptide analogues with unique properties. beilstein-journals.org
| Precursor/Motif | Analogue/Peptidomimetic Type | Synthetic Approach | Reference |
| This compound | Extended linear peptides | Solution-phase coupling | cam.ac.uk |
| L-Valine & Proline motif | Diaminodiol dipeptide isostere | Asymmetric induction and intramolecular epoxide ring opening | nih.gov |
| Boc-L-Pro-OH | β-turn peptidomimetic | Coupling with a spiro bicyclic lactam | nih.gov |
| Pro-Val motif | Fluoroalkene dipeptide isostere | Intramolecular redox reaction of difluoropropenes | beilstein-journals.org |
| Boc-Pro-(N-Me)Val-OMe | N-methylated peptide | Coupling of Boc-Pro with N-methylated valine | asianpubs.org |
Mechanistic Studies of Intramolecular Cyclization and Related Degradation Pathways (e.g., diketopiperazine formation)
A significant degradation pathway for dipeptides, particularly those with proline at the second position, is intramolecular cyclization to form 2,5-diketopiperazines (DKPs). nih.gov This reaction is a critical consideration during peptide synthesis and storage.
Mechanism of Diketopiperazine (DKP) Formation: The formation of a DKP from a dipeptide ester or amide involves the nucleophilic attack of the N-terminal amino group on the C-terminal ester or amide carbonyl carbon. ub.edu For a dipeptide like H-Val-Pro-OH (formed after Boc deprotection), the free amine of the valine can attack the activated carboxyl group of proline. The presence of proline at the C-terminus greatly facilitates this cyclization due to the conformational constraints imposed by the pyrrolidine ring, which pre-organizes the peptide backbone for ring closure. nih.gov The reaction can be catalyzed by acid or base, or occur under neutral thermal conditions. uoguelph.ca
Factors Influencing DKP Formation:
Proline Position: The presence of proline at the second position (C-terminus) of a dipeptide significantly enhances the rate of DKP formation. nih.gov
N-terminal Protection: In Fmoc-based solid-phase synthesis, the basic conditions (piperidine) used for Fmoc group removal can catalyze DKP formation, especially after the second amino acid has been coupled. ub.edu In Boc-based synthesis, the acidic deprotection leaves the N-terminal amine protonated, which can suppress cyclization until neutralization. ub.edu
Steric Hindrance: The nature of the amino acid side chains can influence the rate of cyclization.
Storage and Processing: DKP formation can occur during long-term storage of peptide-based substances or during the processing of proteins and peptides in food and beverages. nih.govmdpi.com
The resulting cyclo(Val-Pro) is a stable cyclic dipeptide that is often considered a degradation product in peptide synthesis but is also a class of naturally occurring molecule with its own biological activities. nih.gov Strategies to minimize DKP formation during synthesis include using sterically hindered resins, specific protecting groups for the second amino acid, or in situ neutralization and coupling protocols. ub.edu
Advanced Structural Elucidation and Conformational Analysis of Boc Val Pro Oh
X-ray Crystallographic Studies
X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, revealing precise bond lengths, bond angles, and conformations. osu.edu
The solid-state conformation of related peptides, such as Boc-Val-Pro-Gpn-OH (where Gpn is gabapentin), has been shown to adopt a C9 conformation stabilized by an intramolecular O-H···O hydrogen bond involving the C-terminal carboxylic acid. scispace.com This highlights the potential for Boc-Val-Pro-OH to also form intramolecular hydrogen bonds, which would compete with the intermolecular interactions that drive crystal packing.
Solid-State Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight
NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. ias.ac.in
In solution, this compound is expected to exist as an equilibrium of different conformers due to the flexibility of the peptide backbone and the potential for cis-trans isomerization of the valyl-proline peptide bond. mdpi.com The presence of multiple resonances for the same proton in an NMR spectrum can indicate the presence of these different conformational states, provided the rate of interconversion is slow on the NMR timescale. mdpi.com
The solvent environment plays a critical role in the conformational preferences of peptides. rsc.org In non-polar solvents, intramolecular hydrogen bonds are more likely to be favored, leading to folded conformations. rsc.org In contrast, polar, hydrogen-bonding solvents can compete for hydrogen bond donors and acceptors, favoring more extended conformations. rsc.org For this compound, the equilibrium between folded and extended forms will be influenced by the solvent's ability to solvate the amide proton, the carbonyl groups, and the carboxylic acid.
Studies on proline-containing peptides have shown that the Pro residue often induces turns in the peptide backbone. mdpi.com The cis-trans isomerization around the X-Pro bond is a well-known phenomenon that can be studied by NMR. The chemical shift differences of the proline Cβ and Cγ carbons can be used to distinguish between the cis and trans conformations. nih.gov The conformational equilibrium can also be influenced by temperature, with coalescence of signals for different conformers occurring at higher temperatures as the rate of interconversion increases. mdpi.com
Advanced NMR techniques provide more detailed information about the solution conformation of this compound.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to assign the proton resonances to specific amino acid residues by identifying spin-spin couplings between protons. uq.edu.au This is the first step in a detailed conformational analysis.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly valuable for determining the spatial proximity of protons. nih.gov The observation of NOEs between specific protons provides evidence for through-space interactions, which can be used to define the peptide's three-dimensional structure. For example, sequential NiH–Ni+1H NOEs are characteristic of helical conformations. researchgate.net In the case of this compound, NOEs between the valine and proline protons would provide crucial information about the conformation around the peptide bond.
Diffusion NMR: This technique, also known as DOSY (Diffusion-Ordered Spectroscopy), can be used to study the self-association and aggregation of peptides in solution. csic.es By measuring the diffusion coefficient of the molecule, it is possible to determine its effective size, which can indicate whether it exists as a monomer or as part of a larger aggregate.
Solvent titration experiments, where the chemical shifts of amide protons are monitored upon the addition of a hydrogen-bonding solvent like DMSO-d6 to a solution in a non-polar solvent like CDCl3, can help to distinguish between solvent-exposed and intramolecularly hydrogen-bonded NH groups. mdpi.comresearchgate.net A small change in chemical shift upon solvent titration is indicative of a hydrogen-bonded proton. researchgate.net
Solution-State Conformation and Dynamic Properties
Other Spectroscopic Methods for Detailed Structural Characterization
In addition to X-ray crystallography and NMR spectroscopy, other spectroscopic techniques can provide valuable information about the structural features of this compound.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for probing the secondary structure of chiral molecules like peptides. creative-proteomics.comnih.gov The CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide backbone conformation. nih.gov While a dipeptide is too short to form stable secondary structures like helices or sheets on its own, the CD spectrum can provide information about the presence of turn-like structures or a disordered conformation. jst.go.jp The environment of the aromatic chromophores, if present, can be studied in the near-UV region (250-350 nm). nih.gov
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule and to study hydrogen bonding. acs.org The positions of the amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are sensitive to the peptide's secondary structure. The N-H stretching region (around 3300-3500 cm⁻¹) provides direct information about hydrogen bonding; a shift to lower frequency indicates the involvement of the N-H group in a hydrogen bond. researchgate.netru.nl
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the precise molecular weight of a compound, which confirms its elemental composition. uni-greifswald.de Techniques like electrospray ionization (ESI) are commonly used to ionize the peptide for mass analysis. While HRMS does not directly provide conformational information, it is an essential tool for verifying the identity and purity of the synthesized peptide. oup.com
Computational and Theoretical Investigations of Boc Val Pro Oh
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling of Boc-Val-Pro-OH focuses on mapping its potential energy surface to identify stable three-dimensional structures or conformers. The conformational landscape of this peptide is particularly complex due to two main sources of flexibility: the rotatable bonds of the peptide backbone and the specific structural characteristics of the proline residue.
Conformational analysis of related Pro-Xaa-Val sequences has been performed using molecular dynamics (MD) simulations to study intrinsic conformational preferences. nih.gov These studies, often combined with experimental data from X-ray crystallography, reveal a high propensity for these sequences to adopt turn-like conformations. nih.gov The specific puckering of the proline ring (up or down) adds another layer of conformational diversity.
Table 1: Key Conformational Parameters of Proline-Containing Peptides
This table outlines the primary dihedral angles that define the backbone conformation of peptides like this compound, highlighting the distinct states associated with the proline residue.
| Parameter | Symbol | Description | Typical Values/States |
| Val Dihedral Angle | φ (phi) | Rotation around the N-Cα bond of Valine. | Defines secondary structure elements. |
| Val Dihedral Angle | ψ (psi) | Rotation around the Cα-C' bond of Valine. | Defines secondary structure elements. |
| Peptide Bond Angle | ω (omega) | Rotation around the Val-Pro peptide bond. | ~180° (trans) or ~0° (cis). beilstein-journals.org |
| Proline Dihedral Angle | φ (phi) | Rotation around the N-Cα bond of Proline. | Restricted to approximately -60°. tdx.cat |
| Proline Ring Pucker | - | Conformation of the five-membered ring. | Endo and Exo puckering. |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules like this compound. wm.eduresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure, providing a fundamental understanding of molecular stability, charge distribution, and chemical reactivity. wikipedia.orgarxiv.org
For this compound, such calculations would reveal the distribution of electron density across the molecule. This allows for the determination of electrostatic potential maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygens and the oxygen atoms of the C-terminal carboxyl group are expected to be the most electron-rich sites, while the amide protons and the carboxylic acid proton are electron-poor.
Table 2: Properties Derived from Quantum Chemical Calculations for this compound
This table summarizes the key electronic properties that can be determined for this compound using quantum chemical methods and their chemical significance.
| Calculated Property | Description | Chemical Significance |
| Ground State Energy | The total electronic energy of the most stable conformer. | Indicates the thermodynamic stability of different isomers (e.g., cis vs. trans). |
| Dipole Moment | The measure of net molecular polarity. | Influences solubility and intermolecular interactions. |
| Electrostatic Potential | A 3D map of charge distribution on the molecule's surface. | Identifies sites for non-covalent interactions, including hydrogen bonding. |
| HOMO Energy & Location | Energy of the highest occupied molecular orbital. | Correlates with ionization potential and identifies primary sites for electrophilic attack. |
| LUMO Energy & Location | Energy of the lowest unoccupied molecular orbital. | Correlates with electron affinity and identifies primary sites for nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and electronic excitation energy. arxiv.org |
Molecular Dynamics Simulations of Solvent Effects and Configurational Stability
Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing detailed insights into its dynamics, configurational stability, and interactions with the environment. nih.gov For this compound, MD simulations are particularly useful for understanding how the solvent influences its conformational preferences and stability. researchgate.net
Simulations can be run with the peptide in various explicit solvents, such as water, methanol, or chloroform, to observe how the surrounding medium affects its structure. researchgate.netub.edu Studies on related N-acylproline models have shown that the equilibrium between the trans and cis conformers is sensitive to solvent polarity. beilstein-journals.org In nonpolar solvents, there can be a shift in the equilibrium toward more compact arrangements, whereas polar, aqueous environments can favor other conformations due to specific hydrogen bonding interactions with water molecules. beilstein-journals.orgnih.gov
Configurational stability is assessed by monitoring the peptide's structure throughout the simulation. Key metrics include the root-mean-square deviation (RMSD) of the backbone atoms from an initial reference structure, which indicates whether the peptide maintains a stable conformation or explores a wide range of shapes. The persistence of intramolecular hydrogen bonds, which are crucial for stabilizing specific structures like β-turns, can also be tracked over time. nih.gov By analyzing the trajectories from long-timescale MD simulations, researchers can construct a free energy landscape that maps the relative stabilities of different conformational states and the energy barriers for transitioning between them, such as the barrier for cis-trans isomerization. nih.gov
Table 3: Parameters and Outputs of a Typical Molecular Dynamics Simulation for this compound
This table describes common settings and the type of data generated from an MD simulation aimed at studying the solvent effects and stability of a peptide.
| Category | Parameter/Output | Description |
| Simulation Setup | Force Field | A set of parameters (e.g., AMBER, CHARMM) that defines the potential energy of the system. |
| Solvent Model | The representation of solvent molecules (e.g., TIP3P for water, or explicit chloroform). ub.edu | |
| System Size | The number of atoms in the simulation box, including the peptide and solvent molecules. | |
| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). ub.edu | |
| Analysis & Output | Trajectory | A file containing the coordinates of all atoms at regular time intervals. |
| RMSD Plot | Root-Mean-Square Deviation vs. time, used to assess structural stability. | |
| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and peptide-solvent hydrogen bonds. | |
| Conformational Clustering | Groups similar structures from the trajectory to identify the most populated conformational states. | |
| Free Energy Landscape | A plot showing the relative free energies of different conformations based on sampling. |
Applications of Boc Val Pro Oh in Contemporary Organic and Bioorganic Chemistry
As a Chiral Building Block in Asymmetric Synthesis
Chiral building blocks are essential components in the asymmetric synthesis of complex molecules, particularly pharmaceuticals and natural products, where specific stereochemistry is often crucial for biological activity. Boc-Val-Pro-OH, with its two defined stereocenters, serves as a valuable chiral synthon.
The inherent chirality of the valine and proline residues can be used to induce stereoselectivity in subsequent reactions. For instance, the rigid pyrrolidine (B122466) ring of proline can influence the conformation of a growing peptide chain or organic molecule, directing the approach of reagents to a specific face of a prochiral center. This strategy is employed to control the stereochemical outcome of bond-forming reactions, leading to the desired enantiomer or diastereomer.
The tert-butyloxycarbonyl (Boc) protecting group on the valine's N-terminus is crucial for its application as a building block. chemimpex.com It prevents unwanted side reactions at the amino group while allowing for controlled deprotection under specific acidic conditions, enabling further elongation or modification of the molecule. chemimpex.comub.edu This controlled manipulation is a cornerstone of modern synthetic strategies.
Table 1: Examples of Chiral Building Blocks in Asymmetric Synthesis
| Chiral Building Block | Application | Source of Chirality |
| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Synthesis of nicotinic acetylcholine (B1216132) receptor ligands | Derived from (R)-proline |
| (R)-(+)-4-Chloro-3-hydroxybutyronitrile | Synthesis of (S)-(–)-pindolol and chuangxinmycin | Asymmetric reduction |
| This compound | Peptide synthesis, introduction of specific stereocenters | L-Valine, L-Proline |
This table provides examples of how chiral building blocks are utilized in asymmetric synthesis. Data sourced from various chemical suppliers and research articles. sigmaaldrich.com
Utility in Combinatorial Chemistry and Library Synthesis for Chemical Screening
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large libraries of compounds to identify new lead structures. uzh.ch this compound can be a valuable building block in the creation of peptide and peptidomimetic libraries.
In the "one-bead-one-compound" (OBOC) combinatorial library method, each bead in a resin support carries a unique chemical entity. ucdavis.edunih.gov By incorporating this compound into the synthetic sequence, a specific structural motif can be introduced across a subset of the library. The Val-Pro dipeptide can impart a distinct conformational bias, which can be critical for binding to a biological target.
The screening of such libraries against proteins or other biological targets can identify "hit" compounds with high affinity and specificity. ucdavis.eduacs.org The structural information from these hits, including the presence of the Val-Pro motif, can then be used to design more potent and selective second-generation compounds.
As a Model Substrate for Mechanistic Studies of Peptide Bond Formation and Cleavage
Understanding the fundamental mechanisms of peptide bond formation and cleavage is crucial for both chemical synthesis and for elucidating biological processes. This compound and similar peptide fragments serve as important model substrates in these studies.
The kinetics and mechanisms of peptide bond hydrolysis can be investigated using these small, well-defined substrates. For example, the hydrolysis of peptide bonds can be catalyzed by metal-oxo clusters, which act as artificial proteases. kuleuven.be Studying the cleavage of a simple dipeptide like this compound allows researchers to probe the factors that influence the rate and selectivity of this cleavage, such as the nature of the metal catalyst and the amino acid sequence. kuleuven.be
In the context of enzymatic reactions, dipeptide substrates are used to study the activity and specificity of proteases. For instance, fluorogenic substrates like Boc-Val-Pro-Arg-7-amido-4-methylcoumarin (Boc-Val-Pro-Arg-AMC) are used to assay the activity of enzymes like thrombin. mdpi.com The cleavage of the peptide bond releases the fluorescent AMC group, providing a direct measure of enzyme activity. These studies provide insights into the catalytic mechanisms of these important biological catalysts. mdpi.commpg.de
The ribosome, the cellular machinery responsible for protein synthesis, also has mechanisms to discriminate against the incorporation of D-amino acids, which slows down the rate of peptide bond formation. While this compound itself is composed of L-amino acids, studies with analogous substrates containing D-amino acids help to explain the stereochemical fidelity of protein synthesis. nih.gov
Potential in Supramolecular Chemistry and Engineered Materials
Supramolecular chemistry involves the design and synthesis of complex, ordered structures through non-covalent interactions. regmednet.comacs.org Peptides are excellent building blocks for supramolecular assembly due to their ability to form well-defined secondary structures, such as β-sheets and α-helices, which can then self-assemble into larger architectures like nanofibers, nanotubes, and hydrogels. regmednet.comnih.gov
The Val-Pro sequence, with its propensity to induce β-turns, can be a key element in the design of self-assembling peptides. By strategically placing this motif within a peptide sequence, it is possible to control the folding of the peptide into a specific conformation, such as a β-hairpin. nih.gov These pre-organized monomers can then assemble through intermolecular hydrogen bonds to form extended β-sheets, a common motif in peptide-based materials. regmednet.comnih.gov
The resulting supramolecular structures have a wide range of potential applications in materials science and biomedicine, including as scaffolds for tissue engineering, drug delivery vehicles, and components of biosensors. regmednet.comnih.gov The ability to tune the properties of these materials by altering the peptide sequence, including the incorporation of motifs like Val-Pro, makes this a vibrant and promising area of research.
Emerging Research Directions and Future Perspectives for Boc Val Pro Oh
Development of Novel and Green Synthetic Methodologies
The synthesis of Boc-Val-Pro-OH has traditionally relied on solution-phase peptide coupling methods, which often involve stoichiometric amounts of coupling reagents and the use of polar aprotic solvents like Dimethylformamide (DMF). While effective, these methods present environmental and efficiency challenges. Modern research is actively pursuing greener and more efficient alternatives.
Key research thrusts include:
Enzymatic Synthesis: The use of enzymes, such as engineered ligases or proteases under kinetically controlled conditions, offers a highly sustainable route. These biocatalytic reactions proceed in aqueous buffer systems at mild temperatures, drastically reducing organic solvent waste. The high specificity of enzymes ensures the formation of the correct Val-Pro peptide bond with minimal side reactions and preservation of stereochemical integrity. The primary challenge lies in optimizing enzyme stability and activity for non-natural N-terminally protected substrates like Boc-Valine.
Flow Chemistry: Continuous flow synthesis represents a significant process intensification strategy. By pumping solutions of activated Boc-Valine and a Proline derivative through a heated microreactor, reaction times can be reduced from hours to minutes. This methodology allows for superior control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of hazardous materials handled at any one time, and facilitates easier scale-up and integration of in-line purification steps.
Mechanochemistry and Solvent-Free Conditions: Mechanochemical synthesis, using techniques like high-energy ball milling, is being explored as a solvent-free alternative. The mechanical force provides the energy to activate the reactants and drive the coupling reaction in the solid state, completely eliminating the need for bulk solvents. This approach aligns perfectly with the principles of green chemistry by minimizing waste at the source.
The table below provides a comparative overview of these synthetic approaches.
| Methodology | Typical Solvent | Key Advantage | Primary Research Challenge |
|---|---|---|---|
| Traditional Solution-Phase | Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | Well-established and versatile | High waste generation (low atom economy), use of hazardous solvents |
| Enzymatic Synthesis | Aqueous Buffer | Environmentally benign, high stereospecificity | Enzyme cost and stability, limited substrate scope |
| Continuous Flow Chemistry | Various (can use greener solvents) | Rapid reaction, enhanced safety and control, easy scale-up | Initial equipment cost, potential for channel clogging |
| Mechanochemistry | None (Solvent-free) | Eliminates bulk solvent waste, novel reactivity | Process control at large scale, heat management |
Advanced Structural and Mechanistic Investigations at Atomic Resolution
The biological and catalytic activity of peptides is intrinsically linked to their three-dimensional conformation. This compound is structurally intriguing due to the rigid pyrrolidine (B122466) ring of Proline, which restricts the peptide backbone's flexibility and leads to a significant population of both cis and trans conformers around the Val-Pro amide bond. Advanced analytical and computational techniques are providing unprecedented insights into this structural duality and its implications.
High-Field NMR Spectroscopy: Multi-dimensional Nuclear Magnetic Resonance (NMR) techniques, such as NOESY and ROESY, are instrumental in characterizing the solution-state structure. These experiments can detect through-space interactions between protons, allowing for the definitive assignment of the cis and trans isomers and the determination of their relative populations in different solvents. Furthermore, variable temperature NMR studies can provide thermodynamic and kinetic data on the cis-trans isomerization process, revealing the energy barrier that separates the two conformers.
Single-Crystal X-ray Diffraction: Obtaining a high-quality crystal of this compound allows for its definitive structural determination in the solid state via X-ray crystallography. This technique provides precise atomic coordinates, enabling the exact measurement of bond lengths, angles, and torsional angles. It also reveals the intricate network of intermolecular interactions, such as hydrogen bonds involving the carboxylic acid and the N-H group, which dictate how the molecules pack into a crystalline lattice. This information is crucial for understanding solid-state properties and for validating computational models.
Computational Modeling: Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are powerful predictive tools. DFT can be used to calculate the relative energies of the cis and trans conformers with high accuracy, helping to rationalize the experimentally observed populations. MD simulations can model the dynamic behavior of this compound in a solvent box over nanoseconds to microseconds, providing a "molecular movie" of the cis-trans isomerization, conformational fluctuations, and interactions with surrounding solvent molecules.
The table below summarizes the information gained from these advanced techniques.
| Technique | State Analyzed | Primary Information Obtained | Key Mechanistic Insight |
|---|---|---|---|
| High-Field NMR Spectroscopy | Solution | Cis/trans isomer ratio, solution conformation, proton proximities | Kinetics and thermodynamics of cis-trans isomerization |
| Single-Crystal X-ray Diffraction | Solid | Precise atomic coordinates, bond lengths/angles, crystal packing | Definitive solid-state conformer and intermolecular hydrogen bonding network |
| Computational Chemistry (MD/DFT) | In Silico | Relative conformer stability, energy barriers, dynamic fluctuations | Atomistic pathway of conformational changes and solvent effects |
Innovative Applications in Chemical Synthesis and Bio-inspired Material Science
Future research is poised to leverage the specific structural and chemical properties of this compound for applications beyond its use as a passive building block. The combination of a chiral backbone, a catalytically active Proline residue, and a bulky N-terminal protecting group makes it a promising candidate for advanced functional roles.
Asymmetric Organocatalysis: The Proline moiety is the cornerstone of a major class of organocatalysis. This compound can function as a highly effective dipeptide organocatalyst. In reactions like the asymmetric aldol (B89426) addition between a ketone and an aldehyde, the Proline residue forms a transient enamine intermediate. The adjacent Boc-protected Valine residue acts as a bulky chiral controller, creating a well-defined steric environment that dictates the facial selectivity of the subsequent C-C bond formation, leading to high enantioselectivity in the final product.
Chiral Ligands for Transition Metal Catalysis: The free carboxylate group and amide oxygen atoms in this compound can act as coordination sites for metal ions. This allows the dipeptide to serve as a chiral ligand in transition-metal-catalyzed asymmetric reactions. By coordinating to a metal center (e.g., Ruthenium, Rhodium, or Palladium), it can create a chiral environment around the metal, enabling enantioselective transformations such as asymmetric hydrogenation or transfer hydrogenation.
Bio-inspired Self-Assembling Materials: The amphiphilic nature of this compound, featuring a large hydrophobic Boc-Val segment and a hydrophilic carboxylate terminus, makes it a prime candidate for self-assembly in aqueous media. Under specific pH and concentration conditions, these molecules can spontaneously organize into ordered supramolecular structures such as nanofibers, nanotubes, or vesicles. These nanostructures can entrap large amounts of water to form stable hydrogels. Such peptide-based hydrogels are being investigated for applications in tissue engineering scaffolds and controlled-release systems.
The table below outlines these innovative application areas.
| Application Area | Functional Role of this compound | Key Scientific Outcome |
|---|---|---|
| Asymmetric Organocatalysis | Chiral Dipeptide Catalyst | High enantioselectivity in C-C bond-forming reactions (e.g., aldol) |
| Transition Metal Catalysis | Chiral Ligand | Enantioselective control in metal-catalyzed reactions (e.g., hydrogenation) |
| Material Science | Amphiphilic Building Block | Formation of self-assembled nanostructures and functional hydrogels |
Q & A
Q. How can researchers apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on this compound derivatives?
- Answer:
- Feasible: Assess synthetic accessibility and analytical resources.
- Novel: Target unexplored modifications (e.g., fluorinated analogs).
- Ethical: Ensure derivatives have low ecotoxicity.
- Relevant: Align with broader goals (e.g., antimicrobial peptide development).
Example: A study might explore this compound’s role in inhibiting bacterial protease activity, with hypotheses tested via enzyme kinetics (Michaelis-Menten plots) .
Key Methodological Frameworks
-
PICO Framework for hypothesis-driven research:
- Population: this compound derivatives.
- Intervention: Structural modification (e.g., side-chain fluorination).
- Comparison: Wild-type vs. modified peptides.
- Outcome: Bioactivity (IC) and stability metrics .
-
Data Contradiction Analysis: Triangulate conflicting results using orthogonal techniques (e.g., NMR + X-ray crystallography) and systematic reviews of prior literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
